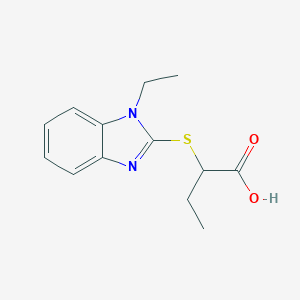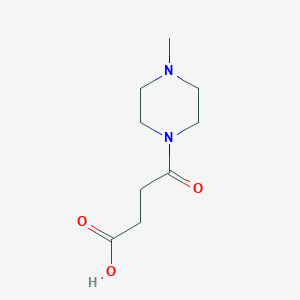![molecular formula C18H15N3O B184218 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- CAS No. 89020-75-7](/img/structure/B184218.png)
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- are still being studied. However, it has been shown to have anti-cancer properties, as well as potential neuroprotective effects. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- in lab experiments is its relative ease of synthesis. This compound can be synthesized using relatively simple laboratory techniques, making it accessible to most researchers. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. One possible direction is the further development of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of new drugs based on the chemical structure of this compound, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with 4-methoxybenzaldehyde to form an intermediate product. The intermediate product is then reduced using a reducing agent such as tin (II) chloride to yield the final product, 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. The synthesis of this compound has been well documented in the literature, and it is a relatively simple process that can be carried out in most laboratory settings.
Scientific Research Applications
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
CAS RN |
89020-75-7 |
|---|---|
Product Name |
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- |
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)benzo[g]indazol-3-amine |
InChI |
InChI=1S/C18H15N3O/c1-22-14-9-7-13(8-10-14)21-18(19)16-11-6-12-4-2-3-5-15(12)17(16)20-21/h2-11H,19H2,1H3 |
InChI Key |
QSOUEZPGEZANDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)







![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)


